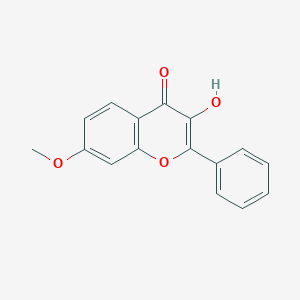

7-Methoxyflavonol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(18)14(12)17)10-5-3-2-4-6-10/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRIGHIBTRMTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225760 | |

| Record name | 7-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7478-60-6 | |

| Record name | 7-Methoxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3-hydroxy-7-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHOXYFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZT4X5SA77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxyflavonol: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyflavonol, a methylated flavonoid, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its role in inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary reported natural source is:

-

Siberian Pine (Pinus sibirica) : This species is a known producer of this compound.

While direct reports for this compound are scarce, related methoxyflavones have been isolated from a variety of plants, suggesting potential for the presence of this compound in other species as well. These include:

-

Kaempferia parviflora (Black Ginger)[1]

-

Scutellaria baicalensis (Baikal Skullcap)

-

Zornia brasiliensis [2]

-

Plants from the Meliaceae and Rutaceae families

-

Conchocarpus heterophyllus

-

Pimelea simplex

Isolation and Purification of this compound

A standardized, detailed protocol for the isolation of this compound from a natural source with specific yield and purity data is not extensively documented in publicly available literature. However, based on established methodologies for the separation of flavonoids and methoxyflavones from plant matrices, a comprehensive experimental protocol can be proposed.

General Experimental Workflow

The isolation of this compound typically involves extraction from the plant material, followed by chromatographic purification.

References

Synthesis of 7-Methoxyflavonol Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 7-methoxyflavonol derivatives, a class of flavonoids with significant potential in medicinal chemistry and drug development. This document details established synthetic methodologies, presents quantitative data for key derivatives, outlines detailed experimental protocols, and visualizes the crucial biological pathways these compounds modulate.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives and their precursors, focusing on reaction yields, physical properties, and biological activity.

Table 1: Synthesis and Properties of this compound Derivatives and Intermediates

| Compound Name | Precursor(s) | Synthetic Method | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 2',4'-Dihydroxy-4-methoxychalcone | 2,4-Dihydroxyacetophenone, 4-Methoxybenzaldehyde | Claisen-Schmidt Condensation | Ethanol | 60.74 | 166-168 | [1] |

| 7-Hydroxy-4'-methoxyflavanone | 2',4'-Dihydroxy-4-methoxychalcone | Oxa-Michael Addition (H₂SO₄) | Ethanol | 56.67 | 172-174 | [1] |

| 7-Hydroxy-4'-methoxyflavone | 2',4'-Dihydroxy-4-methoxychalcone | Oxidative Cyclization (I₂/DMSO) | DMSO | 88.31 | 263-265 | [1] |

| 5-Substituted Flavonols | 2'-Hydroxychalcones | Algar-Flynn-Oyamada (H₂O₂/NaOH) | Ethanol | 59-83 | - | [2] |

| Pedalitin (a methoxyflavone) | 2'-Hydroxychalcone | Oxidative Cyclization (I₂/DMSO) | DMSO | 74.8 | - | [3] |

Table 2: Anticancer Activity of Methoxyflavone Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 7-Hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | MTT | 25.73 (µg/mL) | [1] |

| 7-Hydroxy-4'-methoxyflavone | WiDr (Colon Cancer) | MTT | 83.75 (µg/mL) | [1] |

| 7-Hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | MTT | 40.13 (µg/mL) | [1] |

| 7-Hydroxy-4'-methoxyflavanone | WiDr (Colon Cancer) | MTT | 37.85 (µg/mL) | [1] |

| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Cancer) | - | Induces dose-dependent cytotoxicity | [4] |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT | 25 | [5] |

Table 3: Spectroscopic Data for 7-Hydroxy-4'-methoxyflavone[1]

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H-NMR | Signals corresponding to aromatic protons and the methoxy group. |

| ¹³C-NMR | Carbonyl signal at δ 176.33 ppm, methyl carbon signal at δ 79.17 ppm, and various aromatic carbon signals. |

| FT-IR (cm⁻¹) | OH group at 3425. |

| UV-Vis (λmax, nm) | 325 and 263, characteristic of the flavone backbone. |

| GC-MS (m/z) | Molecular ion peak (M⁺) at 270, confirming the molecular weight. |

Note: For detailed ¹H and ¹³C NMR data of a wide range of methoxyflavonol derivatives, refer to the study by Park et al. (2008) in the Bulletin of the Korean Chemical Society.[6]

Experimental Protocols

The synthesis of this compound derivatives can be achieved through several established methods. The most common and versatile approach involves the synthesis of a chalcone intermediate followed by oxidative cyclization.

Synthesis of 2'-Hydroxychalcone Intermediate via Claisen-Schmidt Condensation

This reaction forms the α,β-unsaturated ketone backbone of the chalcone.

Materials:

-

Substituted 2'-hydroxyacetophenone (e.g., 2,4-dihydroxyacetophenone)

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Base catalyst (e.g., aqueous KOH or NaOH)

-

Ethanol

Procedure:

-

Dissolve the substituted 2'-hydroxyacetophenone in ethanol in a round-bottom flask.

-

Add an equimolar amount of the substituted benzaldehyde to the solution.

-

Slowly add the base catalyst to the mixture while stirring at room temperature.

-

Continue stirring for the appropriate reaction time (e.g., 48 hours for 2',4'-dihydroxy-4-methoxychalcone) until a precipitate forms.[1]

-

Filter the crude chalcone and wash it with cold water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone.

Synthesis of this compound via Algar-Flynn-Oyamada (AFO) Reaction

This is a classical method for the oxidative cyclization of 2'-hydroxychalcones to form 3-hydroxyflavones (flavonols).[7][8][9]

Materials:

-

Substituted 2'-hydroxychalcone

-

Hydrogen peroxide (H₂O₂)

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve the 2'-hydroxychalcone in ethanol.

-

Add the aqueous base (NaOH or KOH) to the solution.

-

Slowly add hydrogen peroxide to the reaction mixture, maintaining the temperature as required by the specific substrate.

-

Stir the reaction for a period ranging from minutes to hours until completion (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the flavonol.

-

Filter the crude product, wash with water, and purify by recrystallization.

Alternative Synthesis: Oxidative Cyclization using Iodine in DMSO

This method provides an alternative to the AFO reaction for the synthesis of flavones from chalcones.[1]

Materials:

-

2'-Hydroxychalcone

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve the 2'-hydroxychalcone in DMSO.

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture under reflux for a specified time (e.g., 3 hours for 7-hydroxy-4'-methoxyflavone).[1]

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Filter the crude flavone, wash with water, and purify by recrystallization.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the mechanism of action of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin | MDPI [mdpi.com]

- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 5. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 8. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 7-Methoxyflavonol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 7-Methoxyflavonol (3-hydroxy-7-methoxy-2-phenylchromen-4-one). The document details the synthesis, spectroscopic analysis, and crystallographic confirmation of this flavonoid, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavonol structure. A plausible synthetic route is outlined below.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Spectroscopic and Crystallographic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques and X-ray crystallography.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data obtained in DMSO-d₆)[1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 145.2 |

| 3 | - | 137.9 |

| 4 | - | 172.6 |

| 5 | 7.95 (d, J=8.7 Hz) | 126.5 |

| 6 | 7.03 (dd, J=8.7, 2.4 Hz) | 114.8 |

| 7 | - | 164.2 |

| 8 | 7.25 (d, J=2.4 Hz) | 101.2 |

| 9 | - | 157.0 |

| 10 | - | 115.5 |

| 1' | - | 131.4 |

| 2', 6' | 8.12 (m) | 128.5 |

| 3', 5' | 7.56 (m) | 129.0 |

| 4' | 7.54 (m) | 130.5 |

| 7-OCH₃ | 3.89 (s) | 56.1 |

| 3-OH | 9.47 (s) | - |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 2: Mass Spectrometry Data for this compound [2]

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS (EI) | 268 [M]⁺ | 269 [M+1]⁺, 225, 105, 63 |

| MS-MS | 267.0663 [M-H]⁻ | 252, 239, 224 |

| LC-MS (ESI-QTOF) | 269.0808 [M+H]⁺ | 226.062, 77.0394 |

General Fragmentation Workflow for Flavonoids

Caption: Common fragmentation pathways for flavonoids in MS.

UV-Vis and IR spectroscopy provide complementary information regarding the electronic transitions and functional groups present in the molecule.

Table 3: UV-Vis and IR Spectroscopic Data for Flavonoids

| Spectroscopy | Characteristic Absorption |

| UV-Vis[3][4] | Band I: ~350-380 nm (cinnamoyl system)Band II: ~250-270 nm (benzoyl system) |

| IR[5] | ~3300 cm⁻¹ (O-H stretch)~1620 cm⁻¹ (C=O stretch)~1500-1600 cm⁻¹ (C=C aromatic stretch)~1250 cm⁻¹ (C-O ether stretch) |

Table 4: Crystallographic Data for 8-hydroxy-7-methoxyflavone [6]

| Parameter | Value |

| Formula | C₁₆H₁₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.615(5) |

| b (Å) | 14.257(2) |

| c (Å) | 16.509(2) |

| V (ų) | 2498.4 |

| Z | 8 |

Biological Context and Signaling Pathways

Methoxyflavonols are known to possess a range of biological activities. While specific signaling pathways for this compound are under investigation, related compounds like 4'-Methoxyflavonol have been shown to modulate key cellular pathways.

Signaling Pathway: Inhibition of Parthanatos by 4'-Methoxyflavonol

Caption: 4'-Methoxyflavonol inhibits Parthanatos by targeting PARP-1.[7]

Signaling Pathway: Akt/NF-κB Inhibition by Acacetin (a related methoxyflavone)

Caption: Acacetin induces apoptosis via inhibition of Akt/NF-κB.[7]

Detailed Experimental Protocols

-

Step 1: Synthesis of 2',4'-dihydroxychalcone. To a stirred solution of 2,4-dihydroxyacetophenone and benzaldehyde in ethanol, an aqueous solution of a strong base (e.g., KOH or NaOH) is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The product is precipitated by acidifying the mixture with dilute HCl and collected by filtration.[8]

-

Step 2: Algar-Flynn-Oyamada (AFO) Reaction. The synthesized chalcone is dissolved in a mixture of methanol and aqueous sodium hydroxide. Hydrogen peroxide is then added dropwise while maintaining the temperature below 20°C. The reaction mixture is stirred for several hours, after which the flavonol is precipitated by acidification.

-

Step 3: Selective Methylation. The resulting 3,7-dihydroxyflavone is selectively methylated at the 7-position using a methylating agent such as dimethyl sulfate in the presence of a mild base like potassium carbonate in a suitable solvent (e.g., acetone). The reaction is monitored by TLC until completion. The product is then isolated and purified by column chromatography.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.[9]

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, spectra are typically acquired with a spectral width of 12 ppm, while ¹³C NMR spectra are acquired with a spectral width of 210 ppm.[1]

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1-10 µg/mL with the initial mobile phase.[9]

-

Chromatographic Conditions: A C18 reversed-phase column is used with a gradient elution system, typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Conditions: The analysis is performed using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer is operated in full scan mode to detect the precursor ion and in tandem MS mode to obtain fragmentation patterns.[10]

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: The UV-Vis spectrum is recorded from 200 to 600 nm using a double-beam spectrophotometer. The solvent is used as a blank.[11]

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample measurement.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/chloroform).

-

Data Collection: A selected crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα radiation.[6]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H12O4 | CID 344546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. 7-Methoxyflavone | C16H12O3 | CID 466268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

7-Methoxyflavonol: An In-depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 7-Methoxyflavonol, a naturally occurring flavonoid with demonstrated therapeutic potential. This document synthesizes key findings on its molecular interactions, focusing on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily involving the modulation of key signaling pathways, direct enzyme inhibition, and antioxidant activity. In vitro studies have elucidated its role in cellular processes related to inflammation, carcinogenesis, and oxidative stress.

1.1. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are largely attributed to its ability to suppress pro-inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical targets.

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2]

-

MAPK Signaling Pathway: The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is also modulated by this compound.[1][3] By inhibiting the phosphorylation of these kinases, this compound can downregulate the expression of inflammatory mediators.[3]

1.2. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[4][5] Its anticancer mechanism is multifactorial and includes:

-

Induction of Apoptosis: It can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.

-

Enzyme Inhibition: A significant aspect of its anticancer potential lies in its ability to inhibit enzymes like aromatase (CYP19A1), which is crucial for estrogen biosynthesis and implicated in hormone-dependent cancers.[6][7]

1.3. Antioxidant Activity

This compound contributes to cellular antioxidant defense through both direct and indirect mechanisms:

-

Direct Radical Scavenging: The flavonoid structure allows for the donation of a hydrogen atom to neutralize free radicals.

-

Activation of Nrf2 Pathway: It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][8] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8]

Quantitative Data Presentation

The following tables summarize the quantitative data on the in vitro activities of this compound and related methoxyflavones. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 Value | Assay Condition | Reference |

| 7-Methoxyflavone | Aromatase | 1.9 µM | Cell-free assay | [6] |

| 7-Methoxyflavone | Aromatase | 2-9 µM | Recombinant CYP19 | [7][9] |

| 7,4'-Dimethoxyflavone | Aromatase | 2-9 µM | Recombinant CYP19 | [7][9] |

| 5,7-Dimethoxyflavone | Aromatase | 123 µM | Recombinant CYP19 | [9][10] |

| Chrysin (5,7-dihydroxyflavone) | Aromatase | 4.2 µM | Recombinant CYP19 | [9][10] |

Table 2: Anti-inflammatory and Cytotoxic Activity

| Compound | Cell Line | Activity | Measurement | Result | Reference |

| 7-Methoxyflavone | RAW 264.7 | Anti-inflammatory | NO Production | 17.74% inhibition at 20 µM | [6] |

| 5,7-Dimethoxyflavone | HepG2 | Cytotoxicity | IC50 | 25 µM | [10] |

| 5,7-Dimethoxyflavone | T24 | Cytotoxicity | IC50 | 29.62 µg/mL | [10] |

| 5,7-Dimethoxyflavone | PC3 | Cytotoxicity | IC50 | ~20 µg/mL | [10] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Cancer cell lines | Cytotoxicity | IC50 | 25 µM (24h) | [4][5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of common experimental protocols used to assess its activity.

3.1. Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK signaling pathway by this compound.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

3.2. Experimental Workflow Diagrams

Caption: Workflow for a cell-free aromatase inhibition assay.

Caption: General workflow for Western blot analysis of signaling proteins.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's mechanisms of action.

4.1. Cell-Free Aromatase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on aromatase enzyme activity.

-

Materials:

-

Human recombinant aromatase (CYP19)

-

NADPH generating system (e.g., G6P, G6PDH, NADP+)

-

Fluorescent aromatase substrate

-

This compound

-

Phosphate buffer

-

96-well black microplates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound (e.g., 0.05-100 µM final concentrations) in the assay buffer.

-

In a 96-well plate, add the NADPH generating system, control protein, and the this compound dilutions.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the aromatase enzyme and the fluorescent substrate.

-

Incubate the plate at 37°C for 30 minutes with shaking.

-

Terminate the reaction by adding a stop solution (e.g., NaOH).

-

After a 2-hour incubation at room temperature, measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[7]

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

4.2. NF-κB Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7, HEK293).

-

This compound

-

NF-κB activator (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Seed the transfected cells in a 96-well white plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 6-24 hours.

-

Lyse the cells using a suitable lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to NF-κB transcriptional activity.[2]

-

4.3. Western Blot Analysis for MAPK Pathway Activation

-

Objective: To determine the effect of this compound on the phosphorylation of key MAPK proteins (e.g., ERK, p38, JNK).

-

Materials:

-

Cell line of interest (e.g., BV2 microglia, RAW 264.7 macrophages)

-

This compound

-

Stimulant (e.g., LPS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescent substrate

-

-

Protocol:

-

Culture cells to 80-90% confluency.

-

Pre-treat cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.[10]

-

This guide provides a foundational understanding of the in vitro mechanisms of this compound. The presented data and protocols are intended to support further research into its therapeutic applications.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. benchchem.com [benchchem.com]

- 3. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Unveiling the Bioactive Potential: A Preliminary Biological Screening of 7-Methoxyflavonol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methoxyflavonol, also known as 3-hydroxy-7-methoxyflavone, is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavonol subclass, its chemical structure, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone with a methoxy group at the 7-position, suggests a range of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing available data on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a foundational resource, presenting quantitative data from studies on structurally related compounds to infer the potential bioactivities of this compound, detailing relevant experimental methodologies, and visualizing key signaling pathways that may be modulated by this compound.

Inferred Biological Activities: A Quantitative Overview

Direct quantitative data for the biological activities of this compound is limited in the current body of scientific literature. However, by examining structurally similar methoxyflavones and hydroxyflavones, we can infer its potential efficacy. The following tables summarize key quantitative data from these related compounds, providing a basis for future targeted research on this compound.

Anticancer Activity

The anticancer potential of flavonoids is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. The positioning of hydroxyl and methoxy groups on the flavonoid scaffold plays a crucial role in this activity.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3',4'-dihydroxy-7-methoxyflavone | HeLa (Cervical Cancer) | Cytotoxicity Assay | Concentration-dependent inhibition | [1] |

| 3',4',5-trihydroxyflavone | A549 (Lung Cancer) | MTT Assay | 10-50 | [2] |

| 3',4',5-trihydroxyflavone | MCF-7 (Breast Cancer) | MTT Assay | 10-50 | [2] |

| 5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 0.3 | [3] |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 21.27 | [3] |

Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

| Compound | Assay | Endpoint | Result | Reference |

| 7-Methoxyflavone | LPS-induced RAW 264.7 cells | NO Production | 17.74% inhibition at 20 µM | [4] |

| 4',6,7-trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | Cytokine Levels | Reduction of TNF-α and IL-1β | |

| 3,5,6,7,3',4'-hexamethoxyflavone | LPS-induced RAW 264.7 cells | NO & PGE2 Production | Dose-dependent inhibition | [5] |

Antioxidant Activity

The antioxidant capacity of flavonoids is attributed to their ability to scavenge free radicals and chelate metal ions. This activity is highly dependent on the number and arrangement of hydroxyl groups.

| Compound | Assay | IC50 | Reference |

| 3',4'-dihydroxy-7-methoxyflavone | DPPH Radical Scavenging | Active | [1] |

| 3',4'-dihydroxy-7-methoxyflavone | Ferric Reducing Ability of Plasma (FRAP) | Active | [1] |

| 7,4'-Dimethoxy-3-hydroxyflavone | DPPH Radical Scavenging | > 100 µg/mL (estimated) | |

| 3',4',5-trihydroxyflavone | DPPH Radical Scavenging | EC50 between 10-50 µM | [2] |

Antimicrobial Activity

Certain flavonoids have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.

| Compound | Organism | Assay | MIC (µg/mL) | Reference |

| 3',4',7-trihydroxyflavone | Providencia stuartii ATCC299645 | Broth Microdilution | 4 | |

| 3',4',7-trihydroxyflavone | Gram-negative bacteria | Broth Microdilution | 4 - 128 | |

| 7-hydroxyflavone | Shigella flexneri | Agar Well Diffusion | - | [6] |

| 7-hydroxyflavone | Bacillus cereus | Agar Well Diffusion | - | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the valid assessment of biological activity. The following sections outline standard methodologies for the key assays referenced in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of NO production inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. A blank containing only methanol and DPPH should be included. Ascorbic acid or Trolox can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.[7]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]

Visualization of Potential Signaling Pathways and Workflows

Flavonoids are known to interact with and modulate various intracellular signaling pathways that are crucial in the pathogenesis of diseases like cancer and inflammation. Based on the activities of structurally related compounds, this compound is likely to influence key pathways such as NF-κB, MAPK, and PI3K/Akt.

Caption: Experimental workflow for the preliminary biological screening of this compound.

Caption: Inferred modulation of NF-κB and MAPK signaling pathways by this compound.

Conclusion and Future Directions

The preliminary biological screening of this compound, inferred from the activities of structurally related compounds, suggests a promising profile for further investigation. The available data points towards potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The presence of both a hydroxyl group at the 3-position and a methoxy group at the 7-position likely confers a unique combination of physicochemical properties that influence its biological activity.

Future research should focus on the synthesis and purification of this compound to enable direct and comprehensive in vitro and in vivo testing. Establishing specific IC50 and MIC values against a broad panel of cancer cell lines and microbial strains is a critical next step. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound. Investigating its effects on the NF-κB, MAPK, and PI3K/Akt pathways will provide a deeper understanding of its therapeutic potential. This technical guide serves as a starting point to encourage and direct these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Efficacy of 7-Hydroxyflavone Derived from Amycolatopsis sp. HSN-02 and Its Biocontrol Potential on Cercospora Leaf Spot Disease in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-Methoxyflavonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavonol, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, and aromatase-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound against various targets.

Table 1: Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 7-Methoxyflavone | MCF-7 (Breast Cancer) | MTT Assay | ~35 | [1] |

| 5,7-Dimethoxyflavone | SCC-9 (Squamous Cell Carcinoma) | MTT Assay | 8-10 | [1] |

| 5,7-Dimethoxyflavone | FaDu (Larynx Squamous Cell Carcinoma) | MTT Assay | 8-10 | [1] |

| 5,7-Dimethoxyflavone | MCF-7 (Breast Cancer) | MTT Assay | 10-20 | [1] |

| 5,7-dihydroxy-4′-methoxyflavone (Acacetin) | Various Cancer Cell Lines | Cell Viability | ~25 | [2] |

Table 2: Aromatase Inhibitory Activity of this compound and Related Flavones

| Compound | Assay Condition | IC50 (µM) | Reference |

| 7-Methoxyflavone | Recombinant CYP19 | 1.9 | [2] |

| 7,4′-Dimethoxyflavone | Recombinant CYP19 | 9.0 | [3] |

| Chrysin (5,7-dihydroxyflavone) | Recombinant CYP19 | 4.2 | [3] |

| 7-Hydroxyflavone | Recombinant CYP19 | 0.51 | [3] |

| 5,7-Dimethoxyflavone | Recombinant CYP19 | 123 | [3] |

Table 3: Anti-inflammatory and Analgesic Activity of this compound

| Activity | Assay | Model | Effective Dose/Concentration | Reference |

| Nitric Oxide (NO) Production Inhibition | Griess Assay | LPS-induced RAW 264.7 macrophages | 17.74% inhibition at 20 µM | [2] |

| Peripheral Analgesia | Acetic acid-induced writhing | Mice | ID50 = 82.5 µmol/kg | [4] |

Table 4: Neuroprotective Activity of this compound and Related Compounds

| Compound | Model | Effect | Concentration | Reference |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | Dopamine-induced toxicity in PC12 cells | Decreased toxicity and redox imbalance | 3-20 µM | [5] |

| 7-Methoxyflavone | Preclinical studies | Anxiolytic and neuroprotective effects | Not specified | [6] |

Key Therapeutic Targets and Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following sections detail these pathways and provide visual representations using the DOT language for Graphviz.

Aromatase Inhibition in Cancer Therapy

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. This compound has been identified as a potent aromatase inhibitor.[1][2][3][4][7]

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of various diseases, including cancer and neurodegenerative disorders. This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8] This is achieved, in part, through the modulation of the NF-κB and MAPK signaling pathways.[8]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound can modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38.

Neuroprotective Effects

This compound and related compounds have shown promise as neuroprotective agents, potentially through their antioxidant properties and modulation of neuronal signaling pathways.[5][6] Preclinical studies suggest it may modulate the GABAergic system, which could contribute to its anxiolytic effects.[6]

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroglobin protects PC12 cells against β-amyloid-induced cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

7-Methoxyflavonol: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyflavonol, also known as 3-hydroxy-7-methoxyflavone, is a member of the flavonol subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found in plants. While the broader history of flavonoids dates back to the 17th century, the specific timeline of this compound's discovery is less distinct, emerging from the extensive efforts to isolate and characterize the vast array of flavonoids in the 20th century. This technical guide provides a detailed overview of the historical context, synthesis, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data, and visualizations of relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Historical Context and Discovery

The study of flavonoids began as early as 1664 when Robert Boyle observed color changes in plant extracts in response to acids and bases.[1] However, the significant biological relevance of this class of compounds was not recognized until the 1930s. In 1936, Nobel laureate Albert Szent-Györgyi and his colleagues reported that a flavonoid preparation from citrus peel, which they initially named "vitamin P," was crucial for maintaining the integrity of small blood vessels and could treat scurvy in guinea pigs more effectively than vitamin C alone.[1][2] This discovery sparked immense interest in flavonoids, leading to the isolation and identification of thousands of these compounds.

While the precise first isolation or synthesis of this compound is not prominently documented, its existence is noted in chemical databases and it has been reported in plants such as Pinus sibirica.[3] The development of synthetic methodologies for flavonoids, particularly the Algar-Flynn-Oyamada reaction, provided a means to systematically produce various substituted flavonols, including this compound, for further study.[4][5][6][7][8][9][10]

Physicochemical and Quantitative Data

The structural and physicochemical properties of this compound are summarized below, along with available quantitative data on its biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-7-methoxy-2-phenylchromen-4-one | [3] |

| Molecular Formula | C₁₆H₁₂O₄ | [3] |

| Molecular Weight | 268.26 g/mol | [3] |

| CAS Number | 7478-60-6 | [3] |

| Appearance | White to off-white solid | [11] |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [11] |

| logP (calculated) | 3.4 | [3] |

Table 2: Quantitative Biological Activity of this compound and Related Compounds

| Compound | Assay | Target/Cell Line | Activity | Source |

| This compound | Cytotoxicity | Human KB cells | ED₅₀ = 26 µg/mL | [11] |

| 7-Methoxyflavone | Aromatase Inhibition | Recombinant CYP19 | IC₅₀ = 1.9 µM | [2][12] |

| 7-Methoxyflavone | Antinociceptive | Acetic acid-induced writhing in mice | ED₅₀ = 82.5 µmol/kg | [12][13] |

| 7-Hydroxyflavone | Aromatase Inhibition | Recombinant CYP19 | IC₅₀ = 0.51 µM | [2] |

| 7,4'-Dimethoxy-3-hydroxyflavone | Platelet Aggregation Inhibition | PAR4 | - | [14] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a two-step process involving a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization known as the Algar-Flynn-Oyamada (AFO) reaction.[5][6][7][8][10][15][16]

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 2'-Hydroxy-4-methoxychalcone (Chalcone Intermediate)

-

Materials: 2'-hydroxy-4'-methoxyacetophenone, benzaldehyde, sodium hydroxide (NaOH), ethanol, distilled water, hydrochloric acid (HCl).

-

Procedure: a. Dissolve 1.0 equivalent of 2'-hydroxy-4'-methoxyacetophenone in ethanol in a round-bottom flask. b. In a separate beaker, prepare a solution of 2.5 equivalents of NaOH in water and add it to the ethanolic solution of the acetophenone with stirring. c. Stir the mixture at room temperature for approximately 15 minutes. d. Add 1.0 equivalent of benzaldehyde dropwise to the stirred solution at room temperature. e. Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). f. Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone. g. Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product. h. The crude 2'-hydroxy-4-methoxychalcone can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)

-

Materials: 2'-hydroxy-4-methoxychalcone, sodium hydroxide (NaOH) or potassium hydroxide (KOH), hydrogen peroxide (H₂O₂, 30% solution), ethanol or methanol.

-

Procedure: a. Dissolve the synthesized 2'-hydroxy-4-methoxychalcone (1.0 equivalent) in ethanol or methanol in a round-bottom flask. b. To this solution, add an aqueous solution of NaOH or KOH (e.g., 2.0 equivalents in water). c. Slowly add hydrogen peroxide (30% solution) to the reaction mixture while maintaining the temperature, typically at or below room temperature. d. Stir the reaction mixture for several hours and monitor its progress by TLC. e. Upon completion, cool the mixture and acidify with a dilute acid to precipitate the 3-hydroxyflavone. f. Collect the solid product by vacuum filtration, wash with water, and dry. g. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or methanol.[16]

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the biological activities of structurally similar flavonoids, particularly other methoxyflavones and flavonols, provide strong indications of its potential therapeutic effects. These include anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory Activity and Modulation of MAPK and NF-κB Signaling

Flavonols are known to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[17][18][[“]] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. Flavonols can inhibit the phosphorylation of MAPK proteins (ERK, JNK, p38) and prevent the activation of the NF-κB complex, thereby reducing the expression of inflammatory genes.[17][18]

Potential as an Aromatase Inhibitor

Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Several flavonoids have been shown to inhibit aromatase activity.[2][20][21][22][23] The related compound, 7-methoxyflavone, is a known aromatase inhibitor with an IC₅₀ of 1.9 µM.[2][12] Given the structural similarity, it is plausible that this compound also possesses aromatase inhibitory activity.

Key Experimental Protocols

Protocol for Aromatase Inhibition Assay (Cell-free)

This protocol is adapted for a fluorometric assay using a recombinant human aromatase enzyme.

-

Materials: Recombinant human aromatase (CYP19), fluorogenic substrate, this compound, positive control inhibitor (e.g., letrozole), assay buffer, black microplate.

-

Procedure: a. Prepare a dilution series of this compound in the assay buffer. b. In a black microplate, add the assay buffer, the fluorogenic substrate, and the various concentrations of this compound or the positive control. c. Initiate the reaction by adding the recombinant aromatase enzyme to each well. d. Incubate the plate at the optimal temperature (e.g., 37°C) for a specified time. e. Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. f. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.[2][20][21][23]

Protocol for Western Blot Analysis of MAPK Signaling

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of MAPK proteins in a cell line like RAW 264.7 macrophages.[1][17][18][24]

-

Cell Culture and Treatment: a. Culture RAW 264.7 cells in appropriate media. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours). c. Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes).

-

Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates and collect the supernatant containing the total protein. c. Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting: a. Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[1][17][18][24]

Conclusion

This compound is a naturally occurring flavonoid with potential therapeutic applications, particularly in the areas of inflammation and cancer, suggested by the activities of its structural analogs. While its specific discovery and a comprehensive biological profile are not as well-documented as some other flavonoids, established synthetic routes and bioassay protocols provide a solid foundation for further investigation. This technical guide consolidates the available information and provides detailed methodologies to facilitate future research into the pharmacological potential of this compound. The provided data and protocols are intended to serve as a valuable resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H12O4 | CID 344546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 5. Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions [mdpi.com]

- 6. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. consensus.app [consensus.app]

- 20. journal.waocp.org [journal.waocp.org]

- 21. researchgate.net [researchgate.net]

- 22. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities. Among these, methoxylated flavonoids, such as 7-Methoxyflavonol and its structural analogs, are gaining increasing attention in the scientific community. The presence of a methoxy group can significantly enhance metabolic stability and bioavailability, making these compounds particularly attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth review of this compound and related flavonoids, focusing on their synthesis, biological activities, and mechanisms of action, with a special emphasis on their potential in drug discovery.

Chemical Structures

The basic flavonoid structure consists of a fifteen-carbon skeleton with two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). Variations in the substitution patterns on these rings give rise to the vast diversity of flavonoids.

-

This compound: A flavonol with a methoxy group at the 7-position and a hydroxyl group at the 3-position.

-

7-Hydroxyflavone: A flavone with a hydroxyl group at the 7-position.

-

7-Methoxyflavone: A flavone with a methoxy group at the 7-position.

-

Chrysin: 5,7-Dihydroxyflavone.

-

Apigenin: 5,7,4'-Trihydroxyflavone.

-

Luteolin: 5,7,3',4'-Tetrahydroxyflavone.

Quantitative Data on Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and related flavonoids across various biological assays. This data provides a comparative overview of their potency.

Table 1: Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |

| 7-Hydroxyflavone | HeLa (Cervical) | MTT | 22.56 µg/mL | [1][2] |

| MDA-MB-231 (Breast) | MTT | 3.86 µg/mL | [1][2] | |

| Chrysin | KYSE-510 (Esophageal) | MTT | 63 | [3] |

| HeLa (Cervical) | 14.2 | [3] | ||

| U937 (Leukemia) | 16 | [3] | ||

| T47D (Breast) | MTT | 43.4 (48h) | [4] | |

| CT26 (Colon) | MTT | ~80 µg/mL | [5] | |

| Apigenin | HL60 (Leukemia) | 30 | [6] | |

| Caki-1 (Renal) | CCK-8 | 27.02 | [7] | |

| ACHN (Renal) | CCK-8 | 50.40 | [7] | |

| NC65 (Renal) | CCK-8 | 23.34 | [7] | |

| ACHN (Renal) | CCK-8 | 39.4 (24h), 15.4 (48h) | [8] | |

| 786-0 (Renal) | CCK-8 | 39.1 (24h), 19.0 (48h) | [8] | |

| Caki-1 (Renal) | CCK-8 | 50.9 (24h), 21.4 (48h) | [8] | |

| HeLa (Cervical) | PrestoBlue | ~50 (inhibited growth by 52.5-61.6%) | [9] | |

| C33A (Cervical) | PrestoBlue | ~50 (inhibited growth by 46.1-58.6%) | [9] | |

| Luteolin | LoVo (Colon) | 66.70 (24h), 30.47 (72h) | [10] | |

| NCI-ADR/RES (Ovarian) | MTS | ~45 (24h), ~35 (48h) | [11] | |

| MCF-7/MitoR (Breast) | MTS | ~45 (24h), ~35 (48h) | [11] | |

| A549 (Lung) | CCK-8 | 41.59 (24h), 27.12 (48h), 24.53 (72h) | [12] | |

| H460 (Lung) | CCK-8 | 48.47 (24h), 18.93 (48h), 20.76 (72h) | [12] | |

| MES-SA-Dx5 (Sarcoma) | MTT | 20 ± 5 | [13] | |

| U87 (Glioblastoma) | ~25-30 | [14] | ||

| U251 (Glioblastoma) | ~25-30 | [14] | ||

| Quercetin derivative | MCF-7 (Breast) | MTT | 16 | [15] |

Table 2: Anti-inflammatory Activity

| Compound | Target | Assay | IC50 | Reference(s) |

| 7-Hydroxyflavone | COX-2 | 27 µg/mL | [16][17][18] | |

| 5-LOX | 33 µg/mL | [16][17][18] | ||

| PKM2 | 2.12 µM | [16][17][18] | ||

| 6,3',4'-Trihydroxyflavone | Nitric Oxide (2D) | Griess | 22.1 µM | [19] |

| Nitric Oxide (3D) | Griess | 35.6 µM | [19] | |

| c-Src Kinase | 12.0 µM | [19] | ||

| 7,3',4'-Trihydroxyflavone | Nitric Oxide (2D) | Griess | 26.7 µM | [19] |

| Nitric Oxide (3D) | Griess | 48.6 µM | [19] | |

| c-Src Kinase | 20.9 µM | [19] |

Table 3: Aromatase Inhibition

| Compound | Assay Condition | IC50 (µM) | Reference(s) |

| 7-Hydroxyflavone | Human placental microsomes | 0.5 | [20][21] |

| H295R cells | 4 | [22][23][24] | |

| 7-Methoxyflavone | Recombinant CYP19 | 1.9 | [25] |

| H295R cells | >100 | [22][23] | |

| Chrysin (5,7-dihydroxyflavone) | Recombinant CYP19 | 4.2 | [25][26] |

| H295R cells | 7 | [22][23][24] | |

| 5,7-Dimethoxyflavone | Recombinant CYP19 | 123 | [25][26] |

| Apigenin | H295R cells | 20 | [22][23][24] |

| Enzyme-based assay | 1.7 - 15.8 | [27] | |

| 7,4'-Dihydroxyflavone | Human placental microsomes | 2.0 | [20][21] |

| 7,4'-Dimethoxyflavone | Recombinant CYP19 | 9.0 | [25] |

Table 4: Antioxidant Activity

| Compound | Assay | IC50 | Reference(s) |

| 7-Hydroxyflavone | DPPH radical scavenging | 5.5486 ± 0.81 µg/mL | [1][2][28] |

Signaling Pathways and Mechanisms of Action

This compound and related flavonoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Mitochondrial-Mediated Apoptosis

Many flavonoids, including 7-hydroxyflavone, induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

Caption: Mitochondrial-mediated apoptosis pathway induced by flavonoids.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Flavonoids like luteolin can inhibit this pathway, leading to decreased cancer cell survival.

Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. Flavonoids can modulate MAPK signaling, contributing to their anti-inflammatory and anticancer effects.

Caption: Modulation of the MAPK signaling pathway by flavonoids.

ERK/Nrf2/HO-1 Antioxidant Pathway

7-Hydroxyflavone has been shown to protect renal cells from cytotoxicity by activating the ERK/Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.

Caption: Activation of the ERK/Nrf2/HO-1 pathway by 7-Hydroxyflavone.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related flavonoids.

Synthesis of this compound (Illustrative Protocol)

This protocol is based on the general synthesis of 3-hydroxyflavones via the Algar-Flynn-Oyamada (AFO) reaction.

Step 1: Synthesis of 2'-Hydroxy-4'-methoxychalcone

-

Dissolution: Dissolve 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.2 equivalents) in ethanol in a round-bottom flask.

-

Reaction Initiation: Cool the mixture in an ice bath and add a 50% aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a solid precipitate indicates the progress of the reaction.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

-

Isolation and Purification: Filter the precipitated chalcone, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain pure 2'-hydroxy-4'-methoxychalcone.

Step 2: Oxidative Cyclization to 7-Methoxy-3-hydroxyflavone

-

Dissolution: Dissolve the synthesized chalcone in a suitable solvent such as methanol or ethanol.

-

Reaction Initiation: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH) followed by the dropwise addition of 30% hydrogen peroxide (H2O2) at a low temperature (0-5 °C).

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for a few hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into cold water and acidify with dilute HCl.

-

Isolation and Purification: Filter the precipitated 7-methoxy-3-hydroxyflavone, wash with water, and dry. Recrystallize from an appropriate solvent to yield the pure product.

Caption: General workflow for the synthesis of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of flavonoids on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the flavonoid (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Aromatase Inhibition Assay

This assay measures the ability of flavonoids to inhibit the aromatase enzyme.

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing human recombinant aromatase (CYP19), a fluorescent or radiolabeled substrate (e.g., dibenzylfluorescein or [1β-³H(N)]-androst-4-ene-3,17-dione), and NADPH.

-

Inhibitor Addition: Add various concentrations of the test flavonoid to the wells. Include a known inhibitor (e.g., letrozole) as a positive control and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., acetonitrile).

-

Detection: Measure the fluorescence or radioactivity of the product using a microplate reader or a scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the inhibitory effect of flavonoids on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the flavonoid for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition and the IC50 value.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

-

Cell Lysis: Treat cells with the flavonoid of interest, lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its related flavonoids represent a promising class of natural compounds with significant potential for drug development. Their diverse biological activities, including anticancer, anti-inflammatory, and aromatase inhibitory effects, are underpinned by their ability to modulate key cellular signaling pathways. The enhanced bioavailability of methoxylated flavonoids further strengthens their candidacy as therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and a deeper understanding of these multifaceted molecules. Future research should focus on preclinical and clinical studies to fully elucidate the therapeutic potential of this compound and its analogs in various disease contexts.

References

- 1. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Anticancer Effects of Silibinin and Chrysin in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Apigenin inhibits renal cell carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Frontiers | Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 7-Hydroxyflavone (Standard) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 18. adooq.com [adooq.com]

- 19. mdpi.com [mdpi.com]

- 20. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 7-Methoxyflavonol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavonol, a flavonoid compound, has garnered scientific interest for its potential biological activities. As research into the therapeutic applications of this compound progresses, the necessity for precise and dependable quantitative methods becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of flavonoid compounds in various matrices. This document provides a comprehensive application note and a detailed protocol for the quantification of this compound by HPLC. The proposed methodology is based on established analytical methods for structurally similar flavonoid compounds.

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent (such as acetonitrile or methanol) and acidified water. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a certified reference standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for an HPLC method for the analysis of methoxyflavones. These values are based on methods for structurally similar compounds and should be considered as a reference.[1] It is essential to perform a method validation for this compound under specific laboratory conditions.

| Parameter | Typical Performance |

| Retention Time | ~ 8 - 15 min (highly dependent on exact conditions) |

| Linearity Range | 0.1 - 250 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.01 µg/mL |